molecular formula C11H8Br2N2O2 B6189488 ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate CAS No. 2694733-73-6

ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate

Cat. No.: B6189488
CAS No.: 2694733-73-6
M. Wt: 360
InChI Key:
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Description

Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two bromine atoms at positions 4 and 8, an ethyl ester group at position 3, and a fused pyridine ring system.

Preparation Methods

The synthesis of ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate typically involves the bromination of 1,6-naphthyridine derivatives followed by esterification. One common method involves the reaction of 4,8-dibromo-1,6-naphthyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at positions 4 and 8 can be substituted with different nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to yield dihydronaphthyridines.

    Cross-Coupling Reactions: The bromine atoms can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

Mechanism of Action

The mechanism of action of ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the ester group play a crucial role in binding to these targets, leading to the modulation of their activity. For example, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate can be achieved through a multi-step process involving the bromination of naphthyridine, followed by carboxylation and esterification reactions.", "Starting Materials": [ "2-amino-3-cyanopyridine", "sodium bromide", "sulfuric acid", "acetic anhydride", "ethyl chloroformate", "triethylamine", "sodium carbonate", "bromine", "ethanol" ], "Reaction": [ "Step 1: Bromination of 2-amino-3-cyanopyridine with bromine and sulfuric acid to yield 4,8-dibromo-1,6-naphthyridine", "Step 2: Carboxylation of 4,8-dibromo-1,6-naphthyridine with sodium carbonate and carbon dioxide to yield 4,8-dibromo-1,6-naphthyridine-3-carboxylic acid", "Step 3: Esterification of 4,8-dibromo-1,6-naphthyridine-3-carboxylic acid with ethyl chloroformate and triethylamine to yield ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate" ] }

CAS No.

2694733-73-6

Molecular Formula

C11H8Br2N2O2

Molecular Weight

360

Purity

95

Origin of Product

United States

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